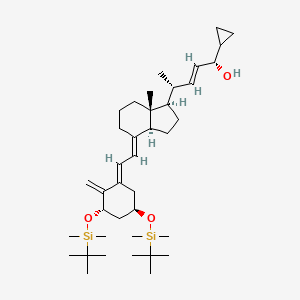
Bis-TBDMS-trans-Calcipotriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-TBDMS-trans-calcipotriol is a derivative of calcipotriol, a synthetic analog of vitamin D3. It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups. This compound is primarily used in the field of dermatology for the treatment of psoriasis due to its ability to modulate the immune response and promote the differentiation of keratinocytes .
Wissenschaftliche Forschungsanwendungen
Bis-TBDMS-trans-calcipotriol has a wide range of scientific research applications:
Chemistry: Used as a protected form of calcipotriol in synthetic organic chemistry.
Biology: Studied for its effects on cellular differentiation and immune modulation.
Medicine: Primarily used in dermatology for the treatment of psoriasis.
Industry: Employed in the synthesis of other vitamin D analogs and derivatives.
Wirkmechanismus
Target of Action
Bis-TBDMS-trans-calcipotriol is a synthetic derivative of vitamin D3 . Its primary target is the Vitamin D receptor (VDR) found in skin cells . The VDR is a member of the steroid/thyroid receptor superfamily and is present in many different tissues, including the thyroid, bone, kidney, and T cells of the immune system .
Mode of Action
This compound exerts its therapeutic effects by binding to the VDR in skin cells . This compound has been shown to have comparable affinity with calcitriol for the VDR while being less than 1% the activity in regulating calcium metabolism . Upon binding, it activates various signaling pathways that regulate the growth and differentiation of keratinocytes, the main cell type in the epidermis .
Biochemical Pathways
It is known that the interaction of this compound with the vdr modulates gene expression . This modulation is thought to affect gene products related to cell differentiation and proliferation .
Result of Action
The binding of this compound to the VDR and the subsequent modulation of gene expression lead to changes in the growth and differentiation of keratinocytes . This can result in the remission of symptoms in conditions like psoriasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-TBDMS-trans-calcipotriol involves multiple steps, starting from (2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-TBDMS-trans-calcipotriol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield calcipotriol derivatives with altered functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcipotriol: The parent compound, used in the treatment of psoriasis.
Tacalcitol: Another vitamin D analog with similar applications.
Maxacalcitol: A synthetic vitamin D analog used in dermatology.
Uniqueness
Bis-TBDMS-trans-calcipotriol is unique due to the presence of TBDMS protecting groups, which enhance its stability and allow for selective reactions in synthetic chemistry. This makes it a valuable intermediate in the synthesis of other vitamin D analogs .
Eigenschaften
IUPAC Name |
(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-YFSXTQNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








